molecular formula C22H21N5O2 B11461998 2-(2,3-dihydro-1H-indol-1-yl)-4-(4-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-(2,3-dihydro-1H-indol-1-yl)-4-(4-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11461998
M. Wt: 387.4 g/mol
InChI Key: NJBOEMAVGHZSAP-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-4-(4-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones This compound is characterized by its unique structure, which includes an indole moiety, a methoxyphenyl group, and a pyrimido[1,2-a][1,3,5]triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-4-(4-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.

    Construction of the Pyrimido[1,2-a][1,3,5]triazinone Core: This step involves the cyclization of a suitable precursor, such as a diamine or an amino acid derivative, with a carbonyl compound under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-4-(4-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a catalyst like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-4-(4-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties, such as electronic or optical characteristics.

    Biological Studies: Researchers investigate its interactions with enzymes, receptors, and other biological molecules to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-4-(4-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-indol-1-yl)-5-methylphenylamine
  • (1H-indol-3-ylmethyl)-dimethyl-nonyl-ammonium iodide
  • 2H-indol-2-one, 1,3-dihydro-7-methoxy-5-(phenylmethoxy)

Uniqueness

2-(2,3-dihydro-1H-indol-1-yl)-4-(4-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its unique combination of an indole moiety, a methoxyphenyl group, and a pyrimido[1,2-a][1,3,5]triazinone core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-4-(4-methoxyphenyl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H21N5O2/c1-14-13-19(28)27-20(16-7-9-17(29-2)10-8-16)24-21(25-22(27)23-14)26-12-11-15-5-3-4-6-18(15)26/h3-10,13,20H,11-12H2,1-2H3,(H,23,24,25)

InChI Key

NJBOEMAVGHZSAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCC4=CC=CC=C43)C5=CC=C(C=C5)OC

Origin of Product

United States

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